alpha-Methyl-m-methoxy-DL-phenylalanine
Overview
Description
Mechanism of Action
Target of Action
Alpha-Methyl-m-methoxy-DL-phenylalanine, also known as DL-AMMPEA, is a synthetic amino acid compound It is commonly used in nootropic supplements, suggesting that its targets may be associated with cognitive processes .
Biochemical Pathways
Given its potential cognitive enhancing properties, it may influence pathways related to neurotransmission or synaptic plasticity . .
Pharmacokinetics
As a synthetic amino acid, it is likely to be absorbed in the gut and distributed throughout the body, potentially crossing the blood-brain barrier given its cognitive effects . The metabolism and excretion of this compound would require further investigation.
Result of Action
DL-AMMPEA has been studied for its effects on memory and learning, suggesting that it may have cognitive enhancing properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of DL-AMMPEA is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is stored at a temperature of -20°C, suggesting that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-m-methoxy-DL-phenylalanine typically involves the alkylation of m-methoxyphenylalanine with a methylating agent . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino acid, followed by the addition of a methylating agent like methyl iodide . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-m-methoxy-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxyl group can be reduced to an alcohol, resulting in the formation of an amino alcohol.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides (e.g., NaBr, NaI) or alkylating agents (e.g., alkyl halides) are used in the presence of a base.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Alpha-Methyl-m-methoxy-DL-phenylalanine has several scientific research applications:
Comparison with Similar Compounds
Alpha-Methyl-m-methoxy-DL-phenylalanine can be compared with other similar compounds, such as:
DL-Phenylalanine: Lacks the methoxy and methyl groups, making it less hydrophobic and less sterically hindered.
m-Fluoro-DL-phenylalanine: Contains a fluorine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.
4-Chloro-DL-phenylalanine: Contains a chlorine atom, which can affect its electronic properties and interactions with enzymes.
Uniqueness: The presence of both the methoxy and methyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for studying enzyme-substrate interactions and for use in asymmetric synthesis .
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSKOHNTPEOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329117 | |
Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-31-7 | |
Record name | 2349-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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